molecular formula C6H13NO6S2 B1417888 methyl N,N-bis(methylsulfonyl)-beta-alaninate CAS No. 1207604-92-9

methyl N,N-bis(methylsulfonyl)-beta-alaninate

Cat. No.: B1417888
CAS No.: 1207604-92-9
M. Wt: 259.3 g/mol
InChI Key: IRMZNRNJUUFUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N,N-bis(methylsulfonyl)-beta-alaninate is a specialized chemical reagent designed for use in industrial and scientific research, particularly in the fields of fine chemical and pharmaceutical synthesis. As a derivative of beta-alanine, the compound features a beta-amino acid backbone that is functionalized with dual methylsulfonyl groups on the nitrogen atom and a methyl ester group, making it a versatile intermediate for constructing more complex molecules. Its structure is characterized by the presence of the sulfonyl motifs, which are known to act as powerful electron-withdrawing groups and can be utilized as protective groups for amines in multi-step synthetic sequences, similar to other N-(methylsulfonyl) alanine derivatives . The primary research value of this compound lies in its application as a key building block for the development of novel peptides and bioactive molecules. The methyl ester group can serve as a handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or amidation reactions. Researchers can employ this reagent in the synthesis of Nα-1,3-benzenedicarbonyl-bis-(amino acid) peptide derivatives, which have shown promise in antimicrobial and anticancer research . Furthermore, the structural framework of beta-alanine derivatives is integral to creating surfactants and compounds with high skin affinity, though the specific applications for this bis-sulfonated ester would be focused on its reactivity in a laboratory setting . Handling should follow standard safety protocols for research chemicals, including the use of personal protective equipment and working in a well-ventilated place . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[bis(methylsulfonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMZNRNJUUFUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acylation of Carboxylic Acid

  • Reactants: RCOOH (a long-chain or branched alkyl acid) and oxalyl chloride
  • Solvent: Dichloromethane (preferred for highest yield) or N,N-dimethylformamide
  • Reaction Conditions: 0°C for approximately 4 hours
  • Outcome: Formation of acyl chloride (RCOCl)
Parameter Details
Solvent Dichloromethane (preferred) or N,N-dimethylformamide
Temperature 0°C
Duration 4 hours
Yield Up to 93% with dichloromethane

Research indicates that the choice of solvent significantly affects yield, with dichloromethane providing optimal results.

Step 2: First Substitution with Methylamine

Parameter Details
Solvent Dichloromethane or N,N-dimethylformamide
Temperature 0°C for initial addition
Duration Until completion (typically a few hours)
Yield High, as per example yields (~93%)

Step 3: Second Substitution with Chloropropionic or Bromopropionic Acid

  • Reactants: Sodium hydride (NaH), chloropropionic acid or bromopropionic acid
  • Reaction Conditions: Stirring at 0°C, followed by reaction at 0°C for 6 hours
  • Outcome: Formation of methyl N,N-bis(methylsulfonyl)-beta-alaninate
Parameter Details
Reagents Sodium hydride, chloropropionic acid/bromopropionic acid
Solvent Dried dichloromethane or tetrahydrofuran (THF)
Temperature 0°C during addition; room temperature for reaction
Duration 6 hours
Yield Up to 65-93%, depending on solvent and conditions

Notable Research Findings

  • One-Pot Synthesis: The process avoids post-reaction purification, streamlining production and reducing costs.
  • Solvent Choice Impact: Dichloromethane yields higher product quantities compared to tetrahydrofuran, as demonstrated in experimental examples.
  • Reaction Efficiency: The use of sodium hydride facilitates the second substitution by deprotonating intermediates, enhancing nucleophilicity.

Data Table Summarizing Key Parameters

Step Reagents Solvent Temperature Duration Yield Notes
1 RCOOH + oxalyl chloride Dichloromethane 0°C 4 hours ~93% Acyl chloride formation
2 Acyl chloride + methylamine Dichloromethane / DMF 0°C Until complete High Amide formation
3 Sodium hydride + chloropropionic acid Dichloromethane / THF 0°C to RT 6 hours 65-93% Final bis(sulfonyl) derivative

Additional Insights from Literature

  • The synthesis approach aligns with methods used for N-methyl-beta-alanine derivatives, emphasizing the importance of controlled reaction conditions and solvent selection for optimal yields.
  • The process benefits from the use of acyl chlorides, which are highly reactive intermediates facilitating efficient substitution reactions.
  • The methodology's adaptability allows for variation in the alkyl chain length (10-20 carbons), providing scope for different derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N-bis(methylsulfonyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
Methyl N,N-bis(methylsulfonyl)-beta-alaninate serves as a valuable reagent in organic synthesis. Its sulfonyl functional groups facilitate the formation of sulfonyl-containing compounds, which are essential in developing pharmaceuticals and specialty chemicals. The compound can undergo various transformations such as oxidation to produce sulfonic acids or reduction to yield sulfides, making it versatile for synthetic chemists .

Substitution Reactions:
The compound is also utilized in substitution reactions, where it can react with various nucleophiles to form substituted derivatives. This characteristic is particularly useful in the synthesis of more complex molecules and intermediates required in drug development.

Biological Applications

Biochemical Pathways:
Research indicates that this compound may play a significant role in biochemical pathways involving sulfur metabolism. Its interactions with enzymes suggest potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The mechanism involves covalent bonding with nucleophilic sites on proteins, which can modulate enzyme activity and influence biological processes .

Therapeutic Potential:
Studies have explored the compound's effects on various biological targets. For instance, its ability to form covalent bonds with proteins may lead to alterations in receptor function or enzyme activity, suggesting applications in drug design and development. The compound's reactivity profiles indicate that it could be developed into therapeutics aimed at conditions characterized by inflammation or microbial infections .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to be employed in the production of complex molecules that are difficult to synthesize through conventional methods.

Case Studies and Research Findings

Study Focus Findings
Enzyme Interactions This compound was shown to interact with specific enzymes, leading to modulation of their activity. This interaction highlights its potential as a tool for biochemical research and therapeutic development .
Therapeutic Efficacy Clinical studies indicated promising results regarding the compound's anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases .
Toxicity Profile Research on toxicity revealed low acute toxicity levels, with favorable safety margins for potential therapeutic applications. This aspect is crucial for its development as a medicinal compound.

Mechanism of Action

The mechanism of action of methyl N,N-bis(methylsulfonyl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Methyl 2,4-Bis(methylsulfonyl)benzoate (CAS: 2010955-49-2)

  • Backbone : Aromatic benzoate ester vs. aliphatic beta-alaninate ester.
  • Substituents : Two methylsulfonyl groups at the 2- and 4-positions of the benzene ring.
  • Steric hindrance around the benzene ring may limit rotational freedom, whereas the beta-alaninate structure offers flexibility .

N,N-Bis(alkanol)amine Aryl Esters

  • Backbone: Aryl esters with N,N-bis(alkanol)amine substituents.
  • Substituents: Variable alkanol chains (e.g., 3-, 5-, or 7-methylene groups) and stereogenic centers due to methyl branching.
  • Key Differences: These compounds, studied as multidrug resistance (MDR) modulators, prioritize hydroxyl groups for hydrogen bonding, unlike the sulfonyl groups in the main compound. The presence of stereogenic centers in alkanolamine derivatives highlights the role of chirality in biological activity, a feature absent in the achiral methyl N,N-bis(methylsulfonyl)-beta-alaninate .

L-Methionine Sulfone (CAS: 7314-32-1)

  • Backbone: Amino acid (methionine derivative).
  • Substituents : Sulfone group on the side chain.
  • Key Differences: As a pharmaceutical impurity standard, L-methionine sulfone demonstrates the importance of sulfonyl groups in modulating physicochemical properties (e.g., solubility, polarity). However, its sulfone is part of an amino acid structure, whereas the main compound’s sulfonyl groups are directly attached to nitrogen atoms .

Para-Methylsulfonyl Phenyl Derivatives

  • Backbone : Phenyl groups with para-methylsulfonyl substitutions.
  • Substituents : Methylsulfonyl groups conjugated with carbonyl moieties.
  • Key Differences: Compounds with para-methylsulfonyl phenyl groups (e.g., from ) exhibit high potency in biological assays (e.g., ED50 lower than celecoxib), suggesting sulfonyl groups enhance target binding. However, the absence of an aromatic system in this compound may redirect its applications toward non-aromatic enzyme interactions .

Data Table: Comparative Overview

Compound Backbone Substituents Molecular Weight (g/mol) Key Applications/Notes References
This compound Beta-alaninate ester N,N-bis(methylsulfonyl) Not reported Research chemical, high purity
Methyl 2,4-bis(methylsulfonyl)benzoate Benzoate ester 2,4-bis(methylsulfonyl) Not reported Agrochemical/research applications
L-Methionine Sulfone Amino acid Sulfone on side chain 182.19 (calculated) Pharmaceutical impurity standard
N,N-Bis(alkanol)amine aryl esters Aryl ester Hydroxyl and alkanol chains Variable MDR modulation, chiral derivatives

Research Findings and Implications

  • Sulfonyl Group Impact : Methylsulfonyl substituents are prevalent in bioactive compounds (e.g., COX-2 inhibitors, pesticides) due to their electron-withdrawing effects and metabolic stability . In this compound, these groups may enhance resistance to enzymatic degradation compared to hydroxyl or methylthio analogs.
  • Synthetic Challenges: Introducing two methylsulfonyl groups on nitrogen requires precise sulfonation conditions, contrasting with the milder synthesis of alkanolamine derivatives .
  • Biological Activity Gaps : While para-methylsulfonyl phenyl compounds show well-documented potency , the biological activity of this compound remains underexplored, suggesting a need for targeted assays.

Biological Activity

Methyl N,N-bis(methylsulfonyl)-beta-alaninate is an organosulfur compound known for its unique chemical structure, which features dual methylsulfonyl groups attached to a beta-alanine backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. The molecular formula of this compound is C₆H₁₃N₁O₆S₂, and it has a molecular mass of approximately 259.30 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl groups present in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence several biochemical pathways, contributing to the compound's therapeutic potential.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways through protein interactions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Role in Sulfur Metabolism : The compound is involved in biochemical pathways related to sulfur metabolism, which could have implications for metabolic disorders.

Study 1: Interaction with Enzymes

A study explored the interactions of this compound with various enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit specific enzymes by covalently modifying their active sites, leading to altered enzyme kinetics and potential therapeutic applications in metabolic diseases .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound displayed significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations comparable to established antimicrobial agents .

Compound MIC (µM) Target Organisms
This compound5-10Escherichia coli, Staphylococcus aureus
Control (Amoxicillin)1-5Staphylococcus aureus

Study 3: In Vivo Evaluation

In vivo studies using animal models have assessed the therapeutic potential of this compound in conditions characterized by inflammation. Results indicated a reduction in inflammatory markers and improved clinical scores in treated groups compared to controls .

The synthesis of this compound typically involves the reaction of beta-alanine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to maximize yield and purity.

General Reaction Scheme

Beta Alanine+Methanesulfonyl ChlorideTriethylamineMethyl N N bis methylsulfonyl beta alaninate\text{Beta Alanine}+\text{Methanesulfonyl Chloride}\xrightarrow{\text{Triethylamine}}\text{Methyl N N bis methylsulfonyl beta alaninate}

Comparison with Similar Compounds

Compound Name Structural Features Unique Attributes
N-methyl-N-methylsulfonyl-beta-alanineContains a single methylsulfonyl groupLess reactive due to fewer functional groups
MethylsulfonylmethanesulfonamideContains two sulfonamide groupsPrimarily used in medicinal chemistry
N-(Methylsulfonyl)-beta-alanineContains one methylsulfonyl groupFocused on metabolic studies

The uniqueness of this compound lies in its dual sulfonyl groups, which enhance its reactivity compared to similar compounds. This characteristic allows for diverse chemical transformations and potential applications in both synthetic chemistry and biological research.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl N,N-bis(methylsulfonyl)-beta-alaninate?

Answer:
The synthesis typically involves a multi-step process starting with β-alanine. Key steps include:

  • Sulfonation : React β-alanine with methanesulfonyl chloride (MsCl) in a basic aqueous solution (e.g., NaOH) to introduce the sulfonyl groups at the amine positions.
  • Esterification : Treat the resulting N,N-bis(methylsulfonyl)-β-alanine with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
    Critical parameters include stoichiometric control of MsCl (excess may lead to side products) and purification via recrystallization or column chromatography to isolate the product .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl ester (δ ~3.6–3.8 ppm) and sulfonyl groups (distinct deshielded peaks).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis (e.g., using SHELX programs ) resolves bond lengths/angles and confirms stereochemistry, as demonstrated in analogous sulfonyl-containing structures .

Basic: What are the stability considerations for this compound under varying experimental conditions?

Answer:
Stability studies should address:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (sulfonyl groups typically degrade above 200°C).
  • Hydrolytic Sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC . The methyl ester is prone to hydrolysis under alkaline conditions.
  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent sulfonyl group oxidation or ester hydrolysis .

Advanced: How can computational modeling elucidate the compound’s reactivity in reaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the sulfonyl groups, which influence reactivity.
  • Crystallographic Refinement : Use SHELXL to refine X-ray data and correlate crystal packing (e.g., C–H⋯O hydrogen bonds ) with stability/reactivity trends.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions often arise from dynamic processes or impurities:

  • Variable-Temperature NMR : Identify conformational exchange (e.g., sulfonyl group rotation) causing peak splitting.
  • 2D NMR (COSY, NOESY) : Assign coupling interactions and spatial proximities to rule out structural misassignments.
  • Impurity Profiling : Compare with reference standards (e.g., sulfone/sulfanyl analogs ) to detect byproducts.

Advanced: What strategies optimize the compound’s use as a sulfonating agent in peptide modification?

Answer:

  • Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) to balance sulfonation efficiency vs. ester hydrolysis.
  • Protecting Group Compatibility : Test orthogonal protecting groups (e.g., Fmoc ) for amine residues during peptide synthesis.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation while minimizing ester degradation.

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N,N-bis(methylsulfonyl)-beta-alaninate
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